molecular formula C18H24N4O2S B2699990 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine CAS No. 866153-26-6

2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2699990
CAS No.: 866153-26-6
M. Wt: 360.48
InChI Key: MEIUYTIQMHSAMM-UHFFFAOYSA-N
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Description

2-(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)pyrimidine is a chemical compound . Unfortunately, there is not much detailed information available about this compound in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

2-(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)pyrimidine and its derivatives are synthesized through various chemical reactions that aim to introduce functional groups contributing to their biological activity or material properties. For instance, compounds involving the sulfonyl moiety have been prepared using 4-(piperidin-1-sulfonyl)phenyl hydrazone as a starting material, showcasing their potential antimicrobial activity (Ammar et al., 2004). Moreover, the asymmetric unit of related compounds can contain two independent molecules, indicating their structural diversity and potential for various interactions and functionalities (Anthal et al., 2018).

Biological Activities and Potential Applications

The derivatives of 2-(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)pyrimidine exhibit a range of biological activities, making them potential candidates for therapeutic applications. Some derivatives have shown antimicrobial and antiprotozoal activities, suggesting their use in treating infectious diseases. For example, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety have been evaluated for their antimicrobial activities, with some demonstrating significant effectiveness (Ammar et al., 2004). Additionally, derivatives with modifications at the piperazine ring have been explored for their potential as P2Y12 antagonists for inhibition of platelet aggregation, highlighting their relevance in cardiovascular research (Parlow et al., 2009).

Material Science and Engineering

Beyond biomedical applications, 2-(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)pyrimidine derivatives also contribute to material science, particularly in the development of new materials with specific electronic or photonic properties. For instance, the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes containing different monodentate ligands, including derivatives of this compound, showcases their potential in creating materials for electronic and optical applications (Bonnet et al., 2003).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers. The specific safety and hazards of 2-(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)pyrimidine are not provided in the search results .

Properties

IUPAC Name

2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-18(2,3)15-5-7-16(8-6-15)25(23,24)22-13-11-21(12-14-22)17-19-9-4-10-20-17/h4-10H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIUYTIQMHSAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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